molecular formula C23H19NO5 B4043681 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 3-nitrobenzoate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 3-nitrobenzoate

Cat. No.: B4043681
M. Wt: 389.4 g/mol
InChI Key: GYISSCMJHJBLFH-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 3-nitrobenzoate is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.12632271 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

  • FT-IR and Molecular Structure Analysis : A compound closely related to the one , 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has been synthesized and its structure confirmed by IR and single-crystal X-ray diffraction studies. The research focused on its vibrational wavenumbers, computed using HF and DFT methods. Additionally, first hyperpolarizability, infrared intensities, and NBO analysis were performed to understand the molecule's stability and charge transfer (Kumar et al., 2014).

  • Reactions and Synthesis of Derivatives : The nitrosation of dimethylphenacylsulfonium bromide, a similar compound, resulted in various derivatives with potential applications in different reactions. This study explored the mechanisms of these reactions, suggesting potential avenues for synthesizing related compounds (Otsuji et al., 1971).

  • Synthesis of Antitumor Derivatives : Derivatives of 6-amino-2-phenylbenzothiazole, bearing different substituents, were prepared and evaluated for their antitumor properties. This research highlights the potential of structurally similar compounds in developing new therapeutic agents (Racané et al., 2006).

Potential Applications

  • Magnetic Characterization : Studies on poly(1,3-phenyleneethynylene) with pendant nitronyl nitroxide radicals provide insights into the magnetic properties of such compounds, which could be relevant for materials science and electronics (Miura et al., 1993).

  • Oxidation Products of Antioxidants : Research into various oxidation products of antioxidants based on N,N'-substituted p-phenylenediamines, a group structurally similar to the compound , offers insights into their stability and potential applications in industrial processes (Rapta et al., 2009).

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-15-11-12-18(13-16(15)2)21(25)22(17-7-4-3-5-8-17)29-23(26)19-9-6-10-20(14-19)24(27)28/h3-14,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYISSCMJHJBLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.